

The Discovery and Synthesis of Novel CYP51 Inhibitors: A Technical Guide

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Compound of Interest

Compound Name: CYP51-IN-2

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This technical guide provides an in-depth overview of the discovery and synthesis of inhibitors targeting cytochrome P450 family 51 (CYP51), a critical enzyme in sterol biosynthesis. While this document uses "**CYP51-IN-2**" as a representative example of a novel inhibitor, the principles and methodologies described are broadly applicable to the development of new therapeutic agents in this class.

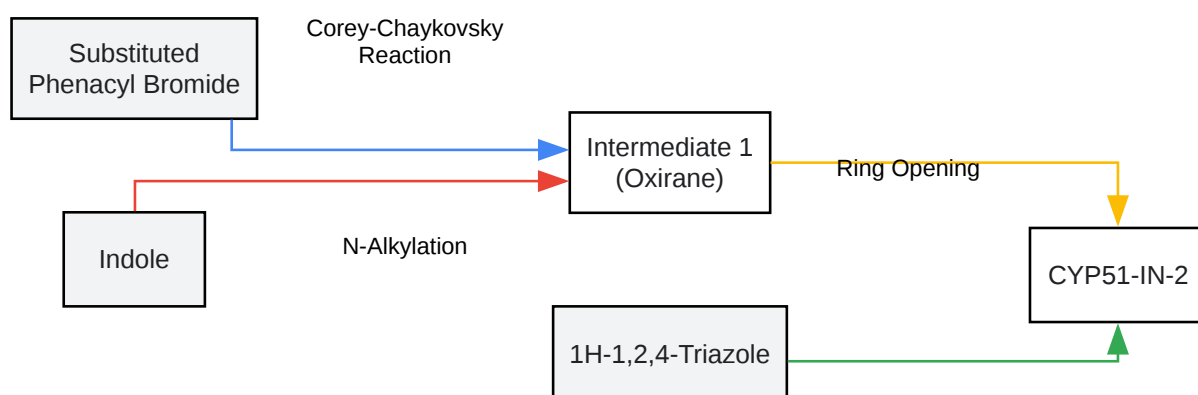
Introduction: CYP51 as a Prime Therapeutic Target

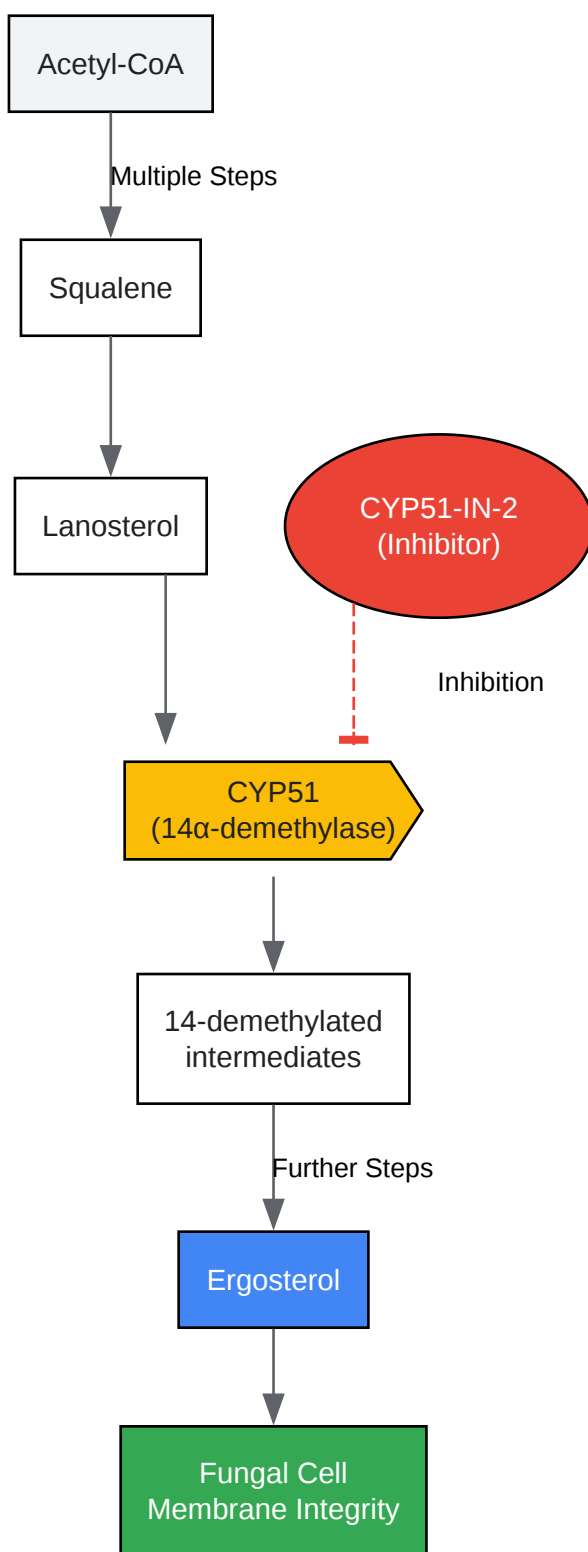
Cytochrome P450 51, also known as sterol 14 α -demethylase, is a crucial enzyme in the biosynthesis of essential sterols like ergosterol in fungi and cholesterol in mammals.^{[1][2][3]} This enzyme is a member of the highly conserved cytochrome P450 superfamily and catalyzes the oxidative removal of the 14 α -methyl group from sterol precursors.^{[2][4]} Because ergosterol is a vital component of the fungal cell membrane, its depletion and the accumulation of toxic sterol intermediates are lethal to the organism.^[5] This makes CYP51 an attractive and well-established target for the development of antifungal drugs.^{[1][6][7]} The most prominent class of CYP51 inhibitors are the azole antifungals, which have been in clinical use for decades.^{[1][2][5]} However, the rise of drug-resistant fungal strains necessitates the discovery of new generations of CYP51 inhibitors.^[8]

The Discovery of CYP51-IN-2: A Representative Workflow

The discovery of a novel CYP51 inhibitor, exemplified here as **CYP51-IN-2**, typically follows a structured workflow that integrates computational and experimental approaches.







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References

- 1. researchgate.net [researchgate.net]
- 2. Sterol 14 α -Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamics of CYP51: implications for function and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure Based Design of CYP51 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. An old activity in the cytochrome P450 superfamily (CYP51) and a new story of drugs and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
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